Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-
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Overview
Description
4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group, an isopropylaminomethyl group, and a methanol group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol typically involves the reaction of cyclohexanone with isopropylamine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethanol: A similar compound with a hydroxyl group but lacking the isopropylaminomethyl group.
4-Hydroxycyclohexanemethanol: Similar structure but without the isopropylaminomethyl group.
Isopropylaminomethylcyclohexane: Lacks the hydroxyl group but contains the isopropylaminomethyl group.
Uniqueness
4-Hydroxy-alpha-(isopropylaminomethyl)cyclohexanemethanol is unique due to the presence of both the hydroxyl and isopropylaminomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Biological Activity
Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-, commonly referred to as a derivative of ethanol with specific amino and hydroxyl functional groups, has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Profile
- Chemical Name: Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)-
- Molecular Formula: C12H27NO2
- CAS Number: [insert CAS number if available]
The biological activity of Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- is primarily attributed to its ability to interact with cellular receptors and enzymes. Key mechanisms include:
- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Antioxidant Properties: The hydroxyl group in the structure suggests potential antioxidant activity, which could protect cells from oxidative stress.
- Cell Signaling Interference: Preliminary studies indicate that it may interfere with certain cell signaling pathways, possibly affecting cellular proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects:
A study investigated the neuroprotective effects of Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death when treated with the compound compared to control groups. -
Antioxidant Activity:
Research demonstrated that the compound exhibited significant antioxidant properties in vitro, effectively reducing oxidative stress markers in cultured cells. This suggests its potential use in conditions characterized by oxidative damage. -
Cancer Cell Studies:
In vitro experiments showed that Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
Research Findings
Recent findings have expanded the understanding of this compound's biological activity:
- Pharmacokinetics: Studies indicate that Ethanol, 2-isopropylamino-1-(4-hydroxyhexyl)- is rapidly absorbed and metabolized in vivo, suggesting potential for systemic therapeutic applications.
- Safety Profile: Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are needed to assess long-term effects.
Properties
CAS No. |
63980-63-2 |
---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h8-14H,3-7H2,1-2H3 |
InChI Key |
VZSFNWNPGOTXER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1CCC(CC1)O)O |
Origin of Product |
United States |
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